molecular formula C23H26N6O4S B2833748 ethyl 2-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1286711-13-4

ethyl 2-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No.: B2833748
CAS No.: 1286711-13-4
M. Wt: 482.56
InChI Key: OZLMCSYAMRXPAJ-UHFFFAOYSA-N
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Description

Ethyl 2-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C23H26N6O4S and its molecular weight is 482.56. The purity is usually 95%.
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Biological Activity

Ethyl 2-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound that incorporates multiple pharmacologically relevant structural motifs. This compound has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitubercular properties.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Pyridinyl group : Known for its role in enhancing biological activity.
  • Oxadiazole moiety : Frequently associated with antimicrobial properties.
  • Piperidine and cyclopentathiazole rings : These structures contribute to the compound's overall pharmacokinetic profile and receptor interactions.

Biological Activity Overview

Research highlights the following biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that derivatives containing oxadiazole moieties exhibit significant antimicrobial effects. For instance, compounds similar to ethyl 2-(1-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine) have shown promising results against various bacterial strains, including Mycobacterium tuberculosis (Mtb) . The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitubercular Activity

Specific investigations into the antitubercular properties of oxadiazole derivatives have revealed that certain compounds exhibit IC50 values in the low micromolar range against Mtb. For example, studies have reported IC50 values ranging from 1.35 to 2.18 μM for structurally similar compounds . This suggests that the compound may be effective in treating tuberculosis, especially given the increasing prevalence of multidrug-resistant strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Oxadiazole ring : Essential for antibacterial activity; modifications can enhance potency.
  • Pyridine substitution : Influences solubility and receptor binding affinity.

Table 1 summarizes the structure activity relationships identified in related studies:

CompoundStructure FeaturesIC50 (μM)Activity
Compound APyridinyl + Oxadiazole1.35Antitubercular
Compound BPiperidine + Thiazole2.18Antibacterial
Compound COxadiazole + Alkyl chain4.00Antimicrobial

Case Studies

  • Case Study on Antitubercular Activity : A study synthesized a series of oxadiazole derivatives and evaluated their activity against Mtb. The most potent derivative demonstrated an IC90 of 3.73 μM, indicating strong potential for further development as an antitubercular agent .
  • Case Study on Cytotoxicity : In vitro evaluations showed that certain derivatives exhibited low cytotoxicity against human embryonic kidney cells (HEK293), suggesting a favorable safety profile for potential therapeutic use .

Properties

IUPAC Name

ethyl 2-[[1-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O4S/c1-2-32-22(31)16-7-8-17-19(16)26-23(34-17)27-21(30)15-6-4-10-29(12-15)13-18-25-20(28-33-18)14-5-3-9-24-11-14/h3,5,9,11,15-16H,2,4,6-8,10,12-13H2,1H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLMCSYAMRXPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3CCCN(C3)CC4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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